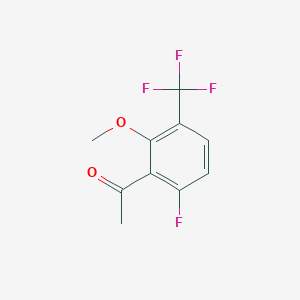
6'-Fluoro-2'-methoxy-3'-(trifluoromethyl)acetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-Fluoro-2’-methoxy-3’-(trifluoromethyl)acetophenone is an aryl fluorinated building block used in various chemical syntheses. This compound is characterized by the presence of fluorine, methoxy, and trifluoromethyl groups attached to an acetophenone core, making it a versatile intermediate in organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Fluoro-2’-methoxy-3’-(trifluoromethyl)acetophenone typically involves the introduction of fluorine, methoxy, and trifluoromethyl groups onto an acetophenone scaffold. One common method is the α-bromination of acetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent. This reaction is conducted at elevated temperatures (around 90°C) in the presence of acetic acid as a solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6’-Fluoro-2’-methoxy-3’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
6’-Fluoro-2’-methoxy-3’-(trifluoromethyl)acetophenone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6’-Fluoro-2’-methoxy-3’-(trifluoromethyl)acetophenone involves its interaction with molecular targets such as enzymes and receptors. The fluorine and trifluoromethyl groups enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The methoxy group can modulate the compound’s electronic properties, influencing its reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-6-(trifluoromethyl)acetophenone: Similar in structure but lacks the methoxy group.
2-Fluoro-6-(trifluoromethyl)aniline: Contains an amino group instead of a methoxy group.
2-Fluoro-6-(trifluoromethyl)benzaldehyde: Features an aldehyde group instead of a ketone.
Uniqueness
6’-Fluoro-2’-methoxy-3’-(trifluoromethyl)acetophenone is unique due to the combination of fluorine, methoxy, and trifluoromethyl groups on an acetophenone core. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in various chemical syntheses .
Eigenschaften
Molekularformel |
C10H8F4O2 |
|---|---|
Molekulargewicht |
236.16 g/mol |
IUPAC-Name |
1-[6-fluoro-2-methoxy-3-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H8F4O2/c1-5(15)8-7(11)4-3-6(9(8)16-2)10(12,13)14/h3-4H,1-2H3 |
InChI-Schlüssel |
CBAIWQZYSZBFEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC(=C1OC)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-amino-7-chloro-3-(2-methoxyethyl)thiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B12835843.png)


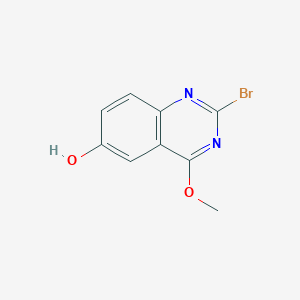
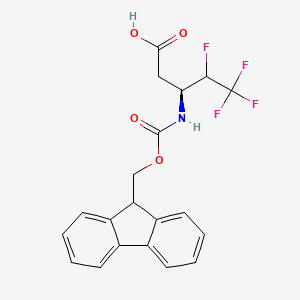
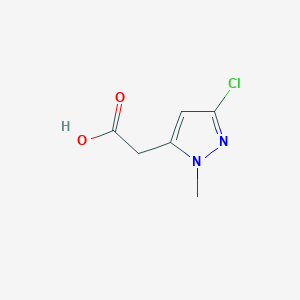
![3-(Benzo[b]thiophen-2-yl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonylchloride](/img/structure/B12835891.png)
![Ethyl 2-[azetidin-3-yl(methyl)amino]acetate](/img/structure/B12835898.png)
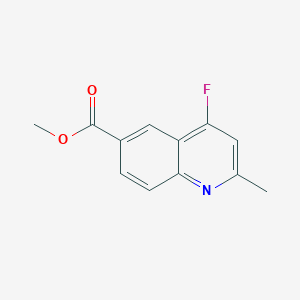
![4'-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12835910.png)
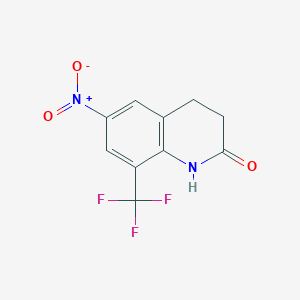


![N,N-dimethyl-4-phenyl-4-[4-(trifluoromethyl)phenyl]but-3-en-1-amine](/img/structure/B12835943.png)
